molecular formula C10H16N2O2 B2765080 N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide CAS No. 2305455-70-1

N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide

Cat. No. B2765080
CAS RN: 2305455-70-1
M. Wt: 196.25
InChI Key: CXEOJTYXOYAENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide, commonly known as OPDA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinones, which are known to possess various biological activities. OPDA has been found to exhibit interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of OPDA is not fully understood, but it has been proposed that OPDA exerts its effects by modulating various signaling pathways in cells. OPDA has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. OPDA has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
OPDA has been found to have various biochemical and physiological effects. One of the most notable effects of OPDA is its ability to induce apoptosis in cancer cells. OPDA has also been found to inhibit the expression of various proteins that are involved in the survival and proliferation of cancer cells. In addition, OPDA has been found to modulate the expression of genes that are involved in the regulation of cell cycle progression and DNA repair.

Advantages and Limitations for Lab Experiments

OPDA has several advantages and limitations for lab experiments. One of the main advantages of OPDA is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes OPDA a promising candidate for the development of cancer therapeutics. However, one of the limitations of OPDA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of OPDA. One potential direction is to investigate the use of OPDA in combination with other cancer therapeutics, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of OPDA in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of OPDA and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, OPDA is a promising compound that has been studied for its potential applications in scientific research. OPDA has been found to exhibit interesting properties that make it a promising candidate for further investigation. Future studies are needed to fully understand the mechanism of action of OPDA and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

OPDA can be synthesized through a multistep process that involves the reaction of 3-acetyl-4,5-dihydro-2H-pyrrole with propylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product can then be treated with propargyl bromide to yield OPDA. This synthesis method has been optimized to produce high yields of OPDA with good purity.

Scientific Research Applications

OPDA has been studied for its potential applications in various scientific research fields. One of the most promising applications of OPDA is in the field of cancer research. Studies have shown that OPDA can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. OPDA has also been found to inhibit the migration and invasion of cancer cells, which are key processes in the metastasis of cancer.

properties

IUPAC Name

N-(5-oxo-1-propylpyrrolidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-5-12-7-8(6-10(12)14)11-9(13)4-2/h4,8H,2-3,5-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEOJTYXOYAENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.